molecular formula C11H12N6O2 B12611601 Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate CAS No. 918484-95-4

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B12611601
CAS No.: 918484-95-4
M. Wt: 260.25 g/mol
InChI Key: FHMGPMZHKRXLAQ-UHFFFAOYSA-N
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Description

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by an azidomethyl substituent at the 3-position and an ethyl acetate group at the 1-position. The azidomethyl group enables versatile functionalization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating the development of targeted drug candidates. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .

Properties

CAS No.

918484-95-4

Molecular Formula

C11H12N6O2

Molecular Weight

260.25 g/mol

IUPAC Name

ethyl 2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C11H12N6O2/c1-2-19-10(18)7-17-11-8(4-3-5-13-11)9(15-17)6-14-16-12/h3-5H,2,6-7H2,1H3

InChI Key

FHMGPMZHKRXLAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=N1)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis typically involves several key steps:

  • Formation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the azidomethyl group.
  • Esterification to yield the final product.

Step-by-Step Synthesis

  • Formation of Pyrazolo[3,4-b]pyridine Core:

    • Starting from appropriate precursors such as 2-alkynylbenzyl azides, these compounds undergo electrophilic substitution reactions to form the pyrazolo[3,4-b]pyridine core. For example, azides can be treated with iodine in the presence of a base (e.g., potassium phosphate) to facilitate this transformation.
  • Introduction of Azidomethyl Group:

    • The azidomethyl group can be introduced through a Mitsunobu reaction or by direct azidation of a suitable alcohol or halide precursor. This step often employs trimethylsilyl azide as a reagent in anhydrous conditions to ensure high yields and purity of the azide product.
  • Esterification:

    • The final step involves esterification using ethyl acetate or ethyl isocyanoacetate under basic conditions (e.g., using triethylamine) to yield this compound. This reaction is typically conducted at elevated temperatures to drive the reaction to completion and improve yields.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields reported in various studies for synthesizing this compound.

Step Reagent/Condition Yield (%) Reference
Pyrazole formation Iodine, K₃PO₄ in DCM 70-88
Azidation Trimethylsilyl azide, BF₃·Et₂O High
Esterification Ethyl acetate, triethylamine at 60°C Moderate

Chemical Reactions Analysis

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, the azidomethyl group can be replaced with other nucleophiles under appropriate conditions.

    Esterification: The ethyl acetate group can be modified through esterification reactions with different alcohols.

Scientific Research Applications

Synthetic Routes

  • Formation of Pyrazolo[3,4-b]pyridine Ring : The synthesis often begins with the formation of the pyrazolo[3,4-b]pyridine framework through cyclization reactions involving hydrazones or similar precursors.
  • Azidation Reaction : The introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions where azidomethyl halides react with the pyrazolo compound.

Biological Applications

The biological activity of ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has been explored in various studies, highlighting its potential as an antitumor agent and its role in targeting specific biological pathways.

Antitumor Activity

Research has shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Studies indicate that derivatives of this compound can inhibit the proliferation of MCF-7 cells effectively.
  • NCI-H460 (Lung Cancer) : Similar inhibitory effects have been observed in non-small cell lung cancer models.

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell cycle progression.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry for the development of novel pharmaceuticals.

Drug Development

The compound's azido group allows for click chemistry applications, facilitating the synthesis of more complex molecules through straightforward reactions. This property is particularly useful in:

  • Targeted Drug Delivery : Modifications to the azido group can enhance selectivity towards cancerous tissues.
  • Bioconjugation : The ability to attach this compound to biomolecules opens avenues for creating targeted therapies.

Mechanism of Action

The mechanism of action of Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can mimic the structure of purine bases, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives share a fused bicyclic core but differ in substituents, which significantly influence their physicochemical properties, reactivity, and biological activity. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Significance References
Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate 3-(azidomethyl), 1-(ethyl acetate) C₁₂H₁₃N₅O₂ 283.27 g/mol Click chemistry intermediate; anticancer precursors
Ethyl (4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate 4-Cl, 3-CH₃, quinoline ring C₁₇H₁₅ClN₄O₂ 358.78 g/mol Antimicrobial/antiviral research
Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo...]acetate 3-cyclopropyl, 6-CH₃, 4-CF₃ C₁₅H₁₆F₃N₃O₂ 327.31 g/mol Fluorinated bioactive compound (discontinued)
Ethyl [3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo...]acetate 3,6-diCH₃, 4-CF₃ C₁₄H₁₅F₃N₄O₂ 344.29 g/mol Anticancer screening (discontinued)
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-...)acetate 3-cyclopropyl, 4-CHF₂, 6-(1-methylpyrazol-4-yl) C₁₈H₁₉F₂N₅O₂ 387.38 g/mol Kinase inhibition studies

Key Comparative Insights

Reactivity: The azidomethyl group in the target compound enables rapid bioconjugation, unlike inert substituents (e.g., CH₃, CF₃) in analogues . Halogenated derivatives (e.g., 4-Cl in quinoline analogues) are prone to nucleophilic substitution, expanding their utility in cross-coupling reactions .

Biological Activity: Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups enhance metabolic stability and lipophilicity, improving membrane permeability in analogues .

Synthetic Routes :

  • Most derivatives are synthesized via ionic liquid-mediated reactions ([bmim][BF₄]) or hydrazine hydrate condensations, ensuring high yields and green chemistry compatibility .
  • The target compound’s azidomethyl group may require specialized conditions to avoid explosive hazards during synthesis .

Thermal Stability: Pyrazolo[3,4-b]quinoline derivatives (e.g., ) exhibit higher thermal stability due to extended aromaticity, whereas azide-containing compounds demand low-temperature storage to prevent decomposition .

Biological Activity

Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound of interest within the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazolo[3,4-b]pyridine core with an azidomethyl substituent and an ethyl acetate moiety. Its molecular formula is C_{10}H_{11N_5O_2 with a molecular weight of approximately 205.213 g/mol. This unique structure contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has been evaluated against various cancer cell lines to assess its antiproliferative effects.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Induction of apoptosis via PARP cleavage
K562 (Leukemia)15.0Inhibition of cell cycle progression
MV4-11 (Leukemia)10.0Activation of caspase pathways

The results indicate that this compound exhibits significant antiproliferative activity across multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

The mechanism by which this compound exerts its effects involves several key pathways:

  • Apoptosis Induction : The compound has been shown to activate poly(ADP-ribose) polymerase (PARP), leading to apoptotic cell death through caspase activation.
  • Cell Cycle Arrest : It inhibits the proliferation of cancer cells by interfering with the cell cycle, particularly affecting the G1/S transition.
  • Microtubule Dynamics : Similar compounds have demonstrated the ability to disrupt microtubule formation, which is critical for mitosis.

Case Studies

A series of case studies have documented the effects of this compound on specific cancer types:

Case Study 1: Breast Cancer (MCF-7)

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Reduction in cell viability by 70% at 12.5 µM after 48 hours.
  • Increased apoptosis markers , including Annexin V positivity and caspase activation.

Case Study 2: Chronic Myeloid Leukemia (K562)

For K562 cells:

  • The compound showed an IC50 value of 15 µM.
  • In vivo studies indicated a significant reduction in tumor size in xenograft models treated with this compound.

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
AlkylationDMF, K2CO3, 80°C, 6h70–85
Azide IntroductionNaN3, DMF, 60°C, 12h60–75
CyclizationTFA, toluene, reflux50–65

Q. Table 2: Spectroscopic Signatures

Group1H NMR (δ, ppm)MS (m/z)
Ethyl ester1.13 (t), 4.22 (q)[M+H]+ = 290
Azidomethyl3.85 (s)–N3 fragment
Pyrazolopyridine8.20–8.50 (m)Aromatic peaks

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